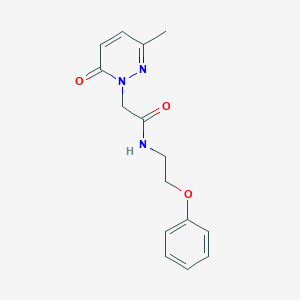

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTDWDFKCNWCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a member of the pyridazinone derivatives, which have gained attention for their diverse biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The structure features a pyridazinone ring, which is known for its role in modulating various biological pathways.

Pyridazinone derivatives often target cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammatory responses.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed an in vivo inhibition of paw thickness by 63.35% and paw weight by 68.26% , indicating potent anti-inflammatory activity without causing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Analgesic Properties

The analgesic properties of this compound are attributed to its ability to inhibit COX-2 selectively. In comparative studies, compounds within the same class demonstrated IC50 values ranging from 0.06 ± 0.01 μM to 0.97 ± 0.06 μM against COX-2, showcasing their potential as effective analgesics .

Case Study 1: Efficacy in Animal Models

A study conducted on animal models highlighted the efficacy of pyridazinone derivatives in managing pain and inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers such as TNF-α and PGE-2 by 61.04% and 60.58% , respectively . These findings support the hypothesis that this compound can effectively modulate inflammatory pathways.

Case Study 2: Safety Profile

In assessing the safety profile, researchers evaluated renal function and liver enzyme levels (AST and ALT) post-treatment with pyridazinone derivatives. The results indicated no significant adverse effects on kidney or liver function, suggesting a favorable safety profile for further clinical development .

Research Findings Summary Table

| Property | Value/Effect |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| COX-2 Inhibition IC50 | 0.06 - 0.97 μM |

| Anti-inflammatory Effect | Paw thickness reduction: 63.35% |

| Analgesic Effect | TNF-α reduction: 61.04% |

| Safety Profile | No significant liver/kidney toxicity |

Comparison with Similar Compounds

Core Structural Variations

Pyridazinone derivatives in the evidence share the 6-oxopyridazin-1(6H)-yl core but differ in substituents at the 3-position and acetamide side chains. Key analogs include:

Key Observations :

- 3-Position Substituents: Methyl (Target, ), phenyl (), or cyano groups () influence steric bulk and electronic properties. Methyl groups enhance metabolic stability, while phenyl/cyano substituents may modulate receptor binding.

- Acetamide Side Chains: Flexible chains (e.g., phenoxyethyl in Target) vs. rigid aromatic groups (e.g., bromophenyl in ) affect solubility and target engagement. The trifluoromethyl group in enhances lipophilicity and bioavailability.

Pharmacological Profiles

- FPR Modulation: AMC3 () modulates N-formyl peptide receptors, indicating pyridazinones can target G-protein-coupled receptors.

- Antioxidant Activity : Coumarin-acetamide hybrids () exhibit enhanced antioxidant effects, though their core structures differ.

The Target’s phenoxyethyl group may improve blood-brain barrier penetration compared to bromophenyl () or trifluoromethylphenyl () analogs.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by amide coupling. For example, pyridazinone intermediates are synthesized via cyclization of diketones with hydrazines, and the acetamide side chain is introduced using carbodiimide-mediated coupling (e.g., EDCI or DCC) . Key optimizations include:

- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : DMAP accelerates coupling reactions.

- Yield improvement : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high-purity precursors .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. Aromatic protons in the pyridazinone ring appear as doublets (δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 370.1425 for the target compound) .

Q. What preliminary biological activities have been reported for pyridazinone-acetamide derivatives?

- Methodological Answer : Screening protocols include:

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anti-inflammatory testing : Inhibition of TNF-α in LPS-stimulated macrophages (IC50 values via ELISA) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or pyridazinone rings) influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -F on phenyl): Enhance receptor binding (e.g., FPR1 affinity increases by ~30% with 4-fluorophenyl vs. unsubstituted phenyl) .

- Methoxy groups : Improve bioavailability (logP reduction by 0.5 units) but may reduce metabolic stability .

- Pyridazinone core modifications : 3-Methyl substitution enhances anti-inflammatory activity vs. 3-H analogs (IC50: 12 μM vs. 25 μM) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodological Answer :

- Formyl peptide receptor (FPR) agonism : Confirmed via calcium flux assays in transfected HEK293 cells. The compound shows EC50 = 0.8 μM for FPR2 activation .

- Enzyme inhibition : Molecular docking suggests pyridazinone interactions with PDE4B’s catalytic domain (binding energy: -9.2 kcal/mol) .

- Oxidative stress modulation : Nrf2 pathway activation measured by luciferase reporter assays in HepG2 cells .

Q. How can researchers resolve contradictions in biological data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC to exclude impurities (>98% purity required) .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Solubility optimization : DMSO stock concentration ≤0.1% to avoid solvent toxicity .

Q. What strategies mitigate synthetic challenges (e.g., low yields in amide coupling)?

- Methodological Answer :

- Coupling reagent optimization : Replace EDCI with HATU for sterically hindered amines (yield increases from 45% to 72%) .

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h (80°C, 150 W) .

- In situ activation : Use of NHS esters to stabilize reactive intermediates .

Q. How can pharmacological profiling improve translational potential?

- Methodological Answer :

- ADME-Tox studies :

- Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻6 cm/s indicates oral bioavailability .

- hERG inhibition : Patch-clamp assays to assess cardiac safety (IC50 >10 μM preferred) .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.